A Technical Guide to the Spectroscopic Characterization of 2-(4-Chloro-2-nitrophenyl)ethanol
A Technical Guide to the Spectroscopic Characterization of 2-(4-Chloro-2-nitrophenyl)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chloro-2-nitrophenyl)ethanol is a substituted aromatic alcohol of significant interest in synthetic organic chemistry. Its structure, featuring a primary alcohol and a dichlorinated, nitrated benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. Accurate structural elucidation and purity assessment are paramount in any chemical research and development workflow. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the predicted spectral characteristics, researchers can effectively confirm the identity and integrity of synthesized 2-(4-Chloro-2-nitrophenyl)ethanol.
The molecular structure is the foundation for interpreting all subsequent spectroscopic data.
Caption: Molecular structure of 2-(4-Chloro-2-nitrophenyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, integration, and splitting patterns, a complete structural assignment can be made.
Core Principles & Experimental Causality
Proton (¹H) and Carbon-13 (¹³C) nuclei possess a quantum mechanical property called spin. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation promotes nuclei from the lower to the higher energy state, and this resonance is detected.[2]
Experimental Choices:
-
Solvent: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is used because deuterium (²H) resonates at a much different frequency than protons, rendering the solvent invisible in the ¹H NMR spectrum.[3] CDCl₃ is a common choice for moderately polar organic compounds like the topic molecule.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard because its protons are highly shielded, appearing at 0 ppm, a region that rarely overlaps with signals from most organic molecules.[4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aliphatic ethanol chain and the aromatic protons. The electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) groups significantly influences the chemical shifts of the aromatic protons, deshielding them (shifting them downfield).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~ 8.1 | d (Doublet) | 1H | Aromatic H ortho to NO₂ |
| H-5 | ~ 7.6 | dd (Doublet of Doublets) | 1H | Aromatic H ortho to Cl |
| H-6 | ~ 7.4 | d (Doublet) | 1H | Aromatic H |
| -CH₂-Ar | ~ 3.2 | t (Triplet) | 2H | Methylene group attached to the ring |
| -CH₂-OH | ~ 4.0 | t (Triplet) | 2H | Methylene group attached to OH |
| -OH | ~ 2.0 (variable) | br s (Broad Singlet) | 1H | Hydroxyl proton |
Interpretation Insights:
-
Aromatic Region (7.0-8.5 ppm): The proton at the C-3 position is most deshielded due to its position ortho to the strongly electron-withdrawing nitro group.[5][6] The protons on the ring will exhibit coupling to their neighbors, resulting in doublets and a doublet of doublets.
-
Aliphatic Region (3.0-4.5 ppm): The two methylene (-CH₂-) groups of the ethanol side chain form a coupled system. The -CH₂- group adjacent to the aromatic ring will appear as a triplet due to coupling with the neighboring -CH₂-OH group. Similarly, the -CH₂-OH protons will be split into a triplet by the adjacent -CH₂-Ar group.
-
Hydroxyl Proton: The -OH proton signal is often a broad singlet and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C-4 | ~ 135 | C-Cl (ipso-carbon) |
| C-2 | ~ 148 | C-NO₂ (ipso-carbon) |
| C-1 | ~ 138 | C-CH₂ (ipso-carbon) |
| C-3, C-5, C-6 | 120 - 130 | Aromatic C-H |
| -CH₂-OH | ~ 62 | Methylene carbon |
| -CH₂-Ar | ~ 38 | Methylene carbon |
Interpretation Insights:
-
The carbons directly attached to the electronegative substituents (C-Cl, C-NO₂) and the ethanol sidechain (ipso-carbons) will have distinct chemical shifts.[7][8]
-
The remaining three aromatic carbons bearing protons will appear in the typical aromatic region (120-140 ppm).
-
The two aliphatic carbons will be significantly more shielded, appearing upfield. The carbon bonded to the hydroxyl group (-CH₂-OH) will be more deshielded than the one bonded to the aromatic ring.
Experimental Protocol: NMR Spectroscopy[3][9]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition: Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the appropriate frequency (¹H or ¹³C), and shimming the magnetic field to achieve maximum homogeneity.
-
Data Collection: Acquire the Free Induction Decay (FID) data over a set number of scans.
-
Processing: Apply a Fourier transform to the FID to generate the NMR spectrum. Phase and baseline corrections are then applied to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Predicted IR Spectrum & Interpretation
The IR spectrum will be dominated by characteristic absorptions from the O-H, N-O, C-H, and C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3600 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H | Medium |
| 1550 - 1475 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |
| 1360 - 1290 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |
| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium |
| ~1050 | C-O Stretch | Primary Alcohol | Strong |
| 800 - 600 | C-Cl Stretch | Aryl Halide | Medium-Strong |
Interpretation Insights:
-
O-H Stretch: The most prominent feature for an alcohol is typically a very broad and strong absorption in the 3600-3200 cm⁻¹ region, caused by intermolecular hydrogen bonding.[9][10][11]
-
Nitro Group: The nitro group is readily identified by two strong, sharp absorptions corresponding to its asymmetric and symmetric stretching vibrations.[12][13] For aromatic nitro compounds, these typically appear around 1530 cm⁻¹ and 1350 cm⁻¹.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of signals, including the C-O stretch of the primary alcohol (~1050 cm⁻¹) and the C-Cl stretch, which are unique to the molecule's overall structure.[14]
Experimental Protocol: FT-IR (KBr Pellet Method)[16][17]
This method is suitable for solid samples. The principle is to disperse the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.
-
Sample Preparation: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Gently but thoroughly mix the sample and KBr.
-
Pellet Formation: Transfer the mixture to a die set. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.
-
Analysis: A transparent or translucent KBr pellet containing the sample is formed. Remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Core Principles & Experimental Causality
Electron Ionization (EI): This is a common "hard" ionization technique where the sample is bombarded with high-energy electrons. This process not only forms a molecular ion (M⁺˙) but also causes extensive fragmentation. The resulting fragmentation pattern is reproducible and acts as a molecular fingerprint, aiding in structural elucidation.[15] EI is well-suited for relatively small, volatile organic molecules.
Predicted Mass Spectrum & Fragmentation
-
Molecular Ion (M⁺˙): The molecular formula is C₈H₉ClNO₃, with a monoisotopic mass of 201.03 g/mol . A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show two molecular ion peaks: one at m/z 201 (for the ³⁵Cl isotope) and another at m/z 203 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1.
-
Key Fragmentation: The most characteristic fragmentation for phenylethanol derivatives is the cleavage of the bond between the two aliphatic carbons (β-cleavage relative to the ring), which is also an α-cleavage relative to the hydroxyl group.[16] However, the most favorable fragmentation is often benzylic cleavage.
Caption: Predicted major fragmentation pathway for 2-(4-Chloro-2-nitrophenyl)ethanol under EI-MS.
Interpretation of Key Fragments:
-
m/z 170/172: This prominent peak arises from the loss of the hydroxymethyl radical (•CH₂OH, mass 31) via cleavage of the C-C bond of the ethanol side chain. This results in a stable benzylic cation. The 3:1 isotopic pattern will be preserved.
-
Other Fragments: Further fragmentation could involve the loss of NO₂ (mass 46) or other characteristic losses from the substituted benzene ring.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)[20][21]
GC-MS is an ideal method for analyzing volatile compounds like 2-(4-Chloro-2-nitrophenyl)ethanol, as the gas chromatograph separates the components of a mixture before they enter the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5ms). The column oven temperature is programmed to ramp up (e.g., from 50°C to 280°C) to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by electron impact (typically at 70 eV).
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
-
Data Analysis: The resulting total ion chromatogram (TIC) shows peaks for each separated compound, and a mass spectrum can be generated for each peak to confirm its identity.
Conclusion
The structural confirmation of 2-(4-Chloro-2-nitrophenyl)ethanol relies on a synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework and connectivity. IR spectroscopy will quickly confirm the presence of the key alcohol and nitro functional groups. Finally, GC-MS will verify the molecular weight, reveal the characteristic chlorine isotopic pattern, and provide a fragmentation fingerprint that supports the proposed structure. Together, these methods provide a self-validating system for the unambiguous characterization of the target molecule, ensuring its identity and purity for subsequent applications in research and development.
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